molecular formula C14H19NO4 B549157 Anisomycin CAS No. 22862-76-6

Anisomycin

Cat. No.: B549157
CAS No.: 22862-76-6
M. Wt: 265.30 g/mol
InChI Key: YKJYKKNCCRKFSL-UHFFFAOYSA-N
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Description

Anisomycin, also known as flagecidin, is an antibiotic produced by the bacterium Streptomyces griseolus. It is primarily known for its ability to inhibit protein synthesis in eukaryotic cells by targeting the peptidyl transferase activity of the 60S ribosomal subunit. This compound has significant applications in scientific research, particularly in the fields of molecular biology and biochemistry .

Scientific Research Applications

Anisomycin has a wide range of applications in scientific research:

Safety and Hazards

When handling Anisomycin, it is advised to wear personal protective equipment and avoid dust formation. It should not be ingested, inhaled, or come into contact with skin or eyes . It is also recommended to use this compound only under a chemical fume hood .

Future Directions

Anisomycin has been recognized as a potential anti-cancer drug candidate. Studies have systematically investigated the efficacy of this compound alone and its combination with standard-of-care drugs in non-small-cell lung cancer (NSCLC) .

Biochemical Analysis

Biochemical Properties

Anisomycin interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system . It can activate stress-activated protein kinases, MAP kinase, and other signal transduction pathways .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It potently inhibits proliferation and induces apoptosis in multiple acute myeloid leukemia (AML) cell lines . It has also been shown to decrease mitochondrial respiration by disrupting complex I activity, leading to intracellular oxidative stress .

Molecular Mechanism

This compound acts on AML in a p38-independent manner . It is also known to interfere with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have time-dependent effects. For example, it has been observed that this compound potently inhibited proliferation and induced apoptosis in multiple AML cell lines .

Dosage Effects in Animal Models

In animal models, this compound has been found to exhibit an inhibitory effect on tumor growth throughout the whole duration without causing toxicity in mice .

Transport and Distribution

A study has shown that this compound exhibits inhibitory effect on tumor growth in AML xenograft mouse models .

Subcellular Localization

It is known that this compound can decrease mitochondrial respiration by disrupting complex I activity , suggesting that it may localize to the mitochondria within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisomycin can be synthesized through various chemical routes. One common method involves the condensation of 4-methoxyphenylacetonitrile with glycine, followed by cyclization and acetylation steps. The reaction conditions typically require the use of strong acids or bases and elevated temperatures to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using Streptomyces griseolus. The bacterium is cultured in nutrient-rich media, and this compound is extracted from the fermentation broth. This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: Anisomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Anisomycin: this compound is unique due to its dual role in inhibiting protein synthesis and activating specific cellular signaling pathways. This dual functionality makes it a valuable tool in both basic and applied research .

Properties

IUPAC Name

[4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJYKKNCCRKFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860286
Record name 4-Hydroxy-2-(4-methoxybenzyl)-3-pyrrolidinyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13962-16-8
Record name 4-Hydroxy-2-(4-methoxybenzyl)-3-pyrrolidinyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Anisomycin is a pyrrolidine antibiotic that primarily acts as a potent and reversible inhibitor of protein synthesis. [, , , , ] It accomplishes this by binding to the 60S ribosomal subunit, specifically the peptidyl transferase center, thereby disrupting peptide bond formation and effectively halting protein translation. [, , ]

A: While protein synthesis inhibition is its primary mode of action, this compound also exhibits diverse cellular effects. It is known to activate various signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, both implicated in stress responses, apoptosis, and inflammation. [, , , , , , , , ]

A: Studies have shown that this compound can induce cell cycle arrest at the G0/G1 phase, preventing cells from entering the S phase and undergoing DNA replication. [, , , ] This cell cycle arrest contributes to its growth inhibitory effects on various cell types, including tumor cells.

A: Yes, this compound has been shown to induce apoptosis in a variety of cell types, including cancer cells. [, , , , , , , ] This apoptotic effect is thought to be mediated through multiple pathways, including caspase activation, upregulation of pro-apoptotic proteins like Bim and Bad, downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the induction of mitochondrial dysfunction. [, , ]

A: The molecular formula of this compound is C14H19NO4, and its molecular weight is 265.31 g/mol. []

A: While the provided research papers do not extensively cover the SAR of this compound, one study demonstrated that even subtle structural changes, like acetylation, can significantly alter its biological activity. [] Specifically, acetylated derivatives of this compound lost their ability to inhibit protein synthesis and failed to induce phase shifts in the circadian rhythm of Aplysia eye, highlighting the importance of specific structural features for its biological activity. []

ANone: Researchers have employed various in vitro assays to investigate the effects of this compound. These include:

  • Cell viability assays (MTT assays): To assess the cytotoxic effects of this compound on different cell lines, including cancer cells. [, , , , ]
  • Cell cycle analysis (flow cytometry): To determine the impact of this compound on cell cycle progression and its ability to induce cell cycle arrest. [, , , ]
  • Apoptosis assays (Annexin V staining, TUNEL assay): To evaluate the ability of this compound to induce programmed cell death in various cell types. [, , , , ]
  • Western blotting: To analyze the changes in protein expression levels of specific targets, including apoptotic markers, cell cycle regulators, and signaling molecules, in response to this compound treatment. [, , , , ]
  • Luciferase reporter assays: To investigate the effects of this compound on gene transcription and identify potential downstream targets. []

ANone: Several animal models have been employed to study the in vivo effects of this compound, including:

  • Rodent models of cancer: To evaluate the antitumor activity of this compound. [, , , ]
  • Mouse models of ovarian cancer stem cells: To investigate the effects of this compound on the proliferation, invasion, and tumorigenicity of ovarian cancer stem cells. [, , ]
  • Rat models of allogeneic skin transplantation: To assess the immunosuppressive potential of this compound in preventing transplant rejection. [, ]
  • Rat models of myocardial ischemia/reperfusion injury: To investigate the cardioprotective effects of this compound and its impact on left ventricular function and infarct size. [, ]
  • Mouse models of fear conditioning: To study the role of protein synthesis in memory formation and the amnesic effects of this compound. [, ]

ANone: While this compound has shown promising results in preclinical studies, no clinical trials involving this compound as a therapeutic agent for human diseases have been conducted to date. Further research is necessary to determine its safety and efficacy in humans.

A: this compound, a pyrrolidine antibiotic, was first isolated in 1954 from Streptomyces griseolus. [, ] Initially, its potent protein synthesis inhibitory activity garnered interest for its antifungal properties. [, ]

A: While initially investigated for its antifungal properties, research on this compound has significantly broadened. The discovery of its ability to activate specific stress-activated protein kinases, particularly p38 MAPK and JNK, opened new avenues for investigating its role in cellular stress responses, apoptosis, and inflammation. [, , ] Furthermore, its use in various animal models, including those for cancer, transplant rejection, and memory, highlights its versatility as a research tool for understanding complex biological processes. [, , , , , ]

ANone: Research on this compound exemplifies a convergence of disciplines, highlighting the importance of interdisciplinary collaboration. Its study spans various fields:

  • Microbiology: Initial isolation and characterization of this compound as an antibiotic produced by Streptomyces griseolus. [, ]
  • Molecular Biology and Biochemistry: Elucidating the mechanism of action of this compound as a protein synthesis inhibitor and its interactions with ribosomal subunits. [, , ]
  • Cell Biology: Investigating the downstream effects of this compound on cell cycle progression, apoptosis, and activation of signaling pathways. [, , , , , , , , , ]
  • Neuroscience: Utilizing this compound as a tool to study the role of protein synthesis in memory formation and consolidation. [, , , ]
  • Immunology: Exploring the immunosuppressive potential of this compound in the context of transplant rejection. [, ]
  • Oncology: Evaluating the antitumor activity of this compound in various cancer models. [, , , , , , ]

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